1,7-Dimethylxanthine-2,4,5,6-13C4-1,3,9-15N3
Overview
Description
1,7-Dimethylxanthine-2,4,5,6-13C4-1,3,9-15N3 is a labeled derivative of para-xanthine, a dimethylxanthine compound. It is a metabolite of caffeine and theobromine in animals and plays a role as a central nervous system stimulant. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethylxanthine-[13C4,15N3] involves the incorporation of isotopic carbon and nitrogen atoms into the xanthine structure. One common method includes the use of labeled precursors in a multi-step synthesis process. For example, starting with labeled urea and methylated purine derivatives, the compound can be synthesized through a series of methylation and demethylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of 1,7-Dimethylxanthine-[13C4,15N3] typically involves large-scale synthesis using labeled precursors. The process requires precise control of reaction conditions to ensure the incorporation of isotopic labels and to achieve high purity and yield. The final product is often purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethylxanthine-[13C4,15N3] undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,7-dimethyluric acid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include 1,7-dimethyluric acid and various substituted xanthine derivatives. These products are often analyzed using techniques like high-performance liquid chromatography (HPLC) to confirm their structures and purity .
Scientific Research Applications
1,7-Dimethylxanthine-[13C4,15N3] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of caffeine metabolism.
Biology: Helps in studying the effects of caffeine and its metabolites on biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in drug metabolism.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
1,7-Dimethylxanthine-[13C4,15N3] exerts its effects primarily through the inhibition of phosphodiesterase 9 (PDE9) and antagonism of adenosine receptors A1 and A2. This leads to increased levels of cyclic GMP and enhanced dopamine release, which contribute to its stimulant effects. The compound also interacts with ryanodine receptor channels, influencing calcium signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-dimethylxanthine): Found in chocolate and has milder stimulant effects.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
1,7-Dimethylxanthine-[13C4,15N3] is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Unlike caffeine and theobromine, it is not naturally found in plants but is a primary metabolite of caffeine in humans. This makes it particularly valuable in research focused on caffeine metabolism and its physiological effects .
Properties
IUPAC Name |
1,7-dimethyl-3H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i4+1,5+1,6+1,7+1,8+1,9+1,11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNWUDVFRNGTCO-UDYOVZSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=[15N][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15NH]2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703026 | |
Record name | 1,7-Dimethyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-79-5 | |
Record name | 1,7-Dimethyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173018-79-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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